Z-FR-Amc

Cathepsin substrate specificity pH-dependent protease activity Lysosomal cysteine protease assay

Z-FR-AMC is the preferred fluorogenic substrate for cathepsin L monitoring at acidic pH (4.0–5.5), delivering ~57-fold higher activity than Z-RR-AMC. With Km=0.62 µM, kcat/Km=2.7×10⁷ M⁻¹s⁻¹ for cruzain, it enables economical HTS. Broad-spectrum cleavage across ≥9 cathepsin isoforms supports total cysteine cathepsin activity normalization, while distinct P2 specificity ensures accuracy where Z-RR-AMC fails. For lysosomal dysfunction and osteoporosis drug discovery, Z-FR-AMC delivers validated performance.

Molecular Formula C33H37ClN6O6
Molecular Weight 649.1 g/mol
Cat. No. B12507075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-FR-Amc
Molecular FormulaC33H37ClN6O6
Molecular Weight649.1 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4.Cl
InChIInChI=1S/C33H36N6O6.ClH/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23;/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36);1H
InChIKeyNXIWJKWURGALDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-FR-AMC (Z-Phe-Arg-AMC) Fluorogenic Substrate: Properties, CAS Number, and Core Utility for Protease Activity Assays


Z-FR-AMC (Z-Phe-Arg-AMC; CAS 70382-26-2), also referred to as Cbz-Phe-Arg-AMC or N-CBZ-Phe-Arg-7-amido-4-methylcoumarin, is a synthetic fluorogenic dipeptide substrate consisting of a benzyloxycarbonyl (Z)-protected phenylalanine-arginine dipeptide conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC) . Upon enzymatic cleavage at the Arg-AMC amide bond by cysteine proteases of the papain superfamily, AMC is liberated, producing a strong fluorescent signal (λex 340–380 nm, λem 440–460 nm) that enables real-time continuous kinetic monitoring of protease activity . The intact substrate exhibits weak fluorescence (λex/λem 330/390 nm), providing a favorable signal-to-noise ratio for endpoint and kinetic assays . Z-FR-AMC is supplied as either the hydrochloride or trifluoroacetate salt, typically at ≥98% purity by HPLC, and is soluble in DMSO (50 mg/mL) for preparation of stock solutions .

Why Z-FR-AMC Cannot Be Interchanged with Z-RR-AMC or Other Cathepsin Substrates Without Quantitative Validation


Fluorogenic dipeptide substrates targeting the papain-like cysteine protease family are frequently treated as interchangeable reagents in assay protocols. However, Z-FR-AMC and its closest structural analog Z-RR-AMC (Z-Arg-Arg-AMC) differ fundamentally in P2-subsite specificity, pH-dependent cleavage efficiency, and cross-reactivity profiles across cathepsin isoforms [1]. Z-FR-AMC possesses phenylalanine at the P2 position, which engages the S2 pocket of cathepsins L, K, and V with high affinity, whereas Z-RR-AMC carries arginine at P2, conferring selectivity for the unique occluding loop-adjacent S2 subsite of cathepsin B [2]. These structural differences translate into quantitative disparities exceeding one order of magnitude in catalytic efficiency (kcat/Km) for a given target protease, as well as inverted pH-activity profiles that render one substrate essentially non-functional under conditions optimal for the other [3]. Substituting Z-FR-AMC for Z-RR-AMC without prior kinetic validation therefore introduces systematic errors in enzyme activity quantification, inhibitor IC50 determination, and inter-study reproducibility.

Z-FR-AMC Quantitative Differentiation Evidence: Head-to-Head Kinetic and Specificity Data Against Closest Comparators


Z-FR-AMC vs. Z-RR-AMC: Differential Specific Activity Across Five Cysteine Cathepsins at Acidic and Neutral pH

In a direct head-to-head comparison, Z-FR-AMC and Z-RR-AMC were evaluated at 40 µM against five recombinant human cysteine cathepsins (B, L, K, S, V) at pH 4.6 and pH 7.2 [1]. Z-FR-AMC exhibited markedly higher specific activity toward cathepsin L at pH 4.6 (7,099 relative fluorescence units) compared to Z-RR-AMC (125 units), representing a ~57-fold difference [1]. Critically, Z-FR-AMC maintained robust cathepsin B activity at both acidic pH (974 units at pH 4.6) and neutral pH (895 units at pH 7.2), whereas Z-RR-AMC showed minimal cathepsin B activity at pH 4.6 (130 units) with a shift to 441 units at pH 7.2, confirming its pH-restricted utility [1]. Z-RR-AMC produced negligible signal for cathepsins K and S at both pH values (0 units), while Z-FR-AMC demonstrated measurable activity against cathepsin K (332–420 units) and cathepsin S (21–29 units) [1].

Cathepsin substrate specificity pH-dependent protease activity Lysosomal cysteine protease assay Fluorogenic substrate comparison

Z-FR-AMC vs. Z-RR-AMC: 14-Fold Superior Catalytic Efficiency for Cruzain, the Chagas Disease Drug Target

A direct kinetic comparison of Z-FR-AMC and Z-RR-AMC against recombinant wild-type cruzain (the major cysteine protease of Trypanosoma cruzi) was performed under identical assay conditions [1]. Z-FR-AMC displayed a kcat/Km of (2.7 ± 0.4) × 10⁷ M⁻¹s⁻¹, compared to (1.9 ± 0.2) × 10⁶ M⁻¹s⁻¹ for Z-RR-AMC, an approximately 14-fold higher catalytic efficiency [1]. This superiority is driven by a markedly lower Km for Z-FR-AMC (0.62 ± 0.02 µM) relative to Z-RR-AMC (3.7 ± 0.4 µM), indicating ~6-fold tighter binding, combined with a 2.4-fold higher kcat (17 ± 2 s⁻¹ vs. 7.2 ± 0.1 s⁻¹) [1]. A third substrate, Z-RA-AMC (Z-Arg-Ala-AMC), showed kcat/Km of only (2.3 ± 0.3) × 10⁴ M⁻¹s⁻¹ with Km = 38 ± 2 µM, confirming that P2 phenylalanine (Z-FR-AMC) is strongly preferred over P2 arginine (Z-RR-AMC) or P2 arginine with P1 alanine (Z-RA-AMC) for cruzain [1].

Cruzain kinetics Chagas disease Cysteine protease inhibitor screening Trypanosoma cruzi Fluorogenic substrate efficiency

Divergent pH Optima: Z-FR-AMC Reports Acidic Lysosomal Activity While Z-RR-AMC Requires Neutral pH

Two independent studies utilizing Z-FR-AMC and Z-RR-AMC across pH gradients demonstrate distinctly non-overlapping pH-activity profiles that are critical for experimental design [1][2]. Using parasite nematode lysates, Malagon et al. (2010) identified Z-FR-AMC-cleaving activity as cathepsin L-like with an optimum at pH 5.5 (range 3.5–6.5), while Z-RR-AMC-cleaving activity was identified as cathepsin B-like with an optimum at pH 7.0–7.5 (range 5.0–8.0) [1]. A 2024 study in barley leaf senescence corroborated these profiles using plant tissues: maximal Z-FR-AMC proteolytic activity was observed from pH 4.0 to pH 5.5, whereas maximal Z-RR-AMC activity occurred from pH 6.5 to pH 7.4 [2]. This consistent pattern across phylogenetically distant species indicates that Z-FR-AMC detects the acidic-pH cathepsin L-type activity while Z-RR-AMC preferentially reports neutral-pH cathepsin B-type activity, making the substrates complementary rather than redundant.

pH-dependent substrate cleavage Lysosomal protease assay Cathepsin B vs. cathepsin L differentiation Fluorogenic substrate pH profiling

Broad-Spectrum Cathepsin Coverage: Z-FR-AMC Is Cleaved by at Least Nine Cathepsin Isoforms Whereas Z-RR-AMC Is Restricted to Cathepsin B

The commercial technical specification for Z-RR-AMC explicitly states that papain, cathepsins C/DPP-I, F, H, K/O2, L, L2/V, O, S, and X/Z do not cleave or inefficiently cleave this substrate . In contrast, Z-FR-AMC is cleaved by cathepsins B (kcat/Km ≈ 10⁵ M⁻¹s⁻¹), C/DPP-I (10⁴), F (10⁶), K/O2 (10⁵), L (10⁶), L2/V (10⁵), O, S (10⁴), and X/Z (10⁴), as well as by papain (kcat/Km ≈ 10⁵ M⁻¹s⁻¹), plasma kallikrein, kallikrein 8, plasmin, cruzipain/cruzain, soybean trypsin-like enzyme, falcipain-1, falcipain-2, berghepain, vivapain-2, and vivapain-3 . This ~10-enzyme coverage difference makes Z-FR-AMC the de facto pan-cathepsin substrate for broad-spectrum cysteine protease activity screening, while Z-RR-AMC functions as a cathepsin B-selective probe.

Pan-cathepsin substrate Multi-cathepsin profiling Cysteine protease substrate specificity Cathepsin B selectivity

Cathepsin K Kinetic Parameters: Z-FR-AMC Sensitivity Supports Bone Resorption and Osteoporosis Research

Z-FR-AMC is characterized as a sensitive fluorogenic substrate for human cathepsin K, with reported Km = 8 µM and kcat/Km = 4 × 10⁵ M⁻¹s⁻¹ [1][2]. This catalytic efficiency is comparable to that observed for cathepsin B (kcat/Km ≈ 10⁵ M⁻¹s⁻¹) but approximately 2.5-fold lower than the value observed for cathepsin L (kcat/Km ≈ 10⁶ M⁻¹s⁻¹), providing a useful internal calibration benchmark when profiling multiple cathepsins in the same experimental system [1]. The relatively low Km (8 µM) permits assays to be conducted at substantiating substrate concentrations (e.g., 10–20 µM) without excessive reagent consumption, an important consideration for high-throughput inhibitor screening campaigns targeting cathepsin K in osteoporosis [2]. As a class-level context, alternative cathepsin K substrates such as Z-Leu-Arg-AMC and Z-Val-Arg-AMC have been reported to exhibit substrate inhibition at elevated concentrations, a complication not prominently observed with Z-FR-AMC [3].

Cathepsin K substrate kinetics Osteoporosis drug discovery Bone resorption assay Fluorogenic substrate sensitivity

Z-FR-AMC: Proven Research and Industrial Application Scenarios Supported by Quantitative Evidence


Lysosomal Cathepsin L Activity Quantification in Neurodegenerative Disease Models

Z-FR-AMC is the substrate of choice for measuring cathepsin L activity in lysosome-enriched fractions and intact lysosomal preparations at acidic pH (4.0–5.5). At pH 4.6, Z-FR-AMC yields a cathepsin L specific activity of 7,099 units—approximately 57-fold higher than Z-RR-AMC [1]—while cathepsin L shows zero activity toward Z-FR-AMC at neutral pH, confirming that the signal is lysosomal in origin. This enables selective monitoring of lysosomal cathepsin L dysfunction implicated in Alzheimer's disease, Parkinson's disease, and lysosomal storage disorders without interference from neutral-pH cytosolic proteases [1]. The broad dynamic range also supports detection of subtle changes in cathepsin L activity following genetic or pharmacological manipulation.

Cruzain Inhibitor Screening for Chagas Disease Drug Discovery

Z-FR-AMC is the optimal fluorogenic substrate for cruzain-targeted high-throughput screening (HTS) campaigns. With a Km of 0.62 µM and kcat/Km of 2.7 × 10⁷ M⁻¹s⁻¹, Z-FR-AMC enables assays at substantiating substrate concentrations (e.g., 2.5 µM, approximately 4 × Km) that maximize sensitivity while remaining economical for large compound library screens [2]. In comparison, Z-RR-AMC requires a ~6-fold higher substrate concentration to achieve equivalent saturation due to its Km of 3.7 µM, and Z-RA-AMC is essentially unusable for screening (Km = 38 µM, kcat/Km only 2.3 × 10⁴ M⁻¹s⁻¹) [2]. Validated inhibitor Ki determinations against cruzain have been reported using Z-FR-AMC in both academic and industrial screening contexts [2].

Multi-Cathepsin Activity Profiling in Cell Lysates and Tissue Homogenates

Z-FR-AMC enables simultaneous detection of cathepsins B, L, K, S, V, and other cysteine cathepsin isoforms in a single reaction due to its broad-spectrum cleavage profile spanning ≥9 human cathepsin isoforms . In contrast, Z-RR-AMC reports only cathepsin B activity, as it is not cleaved by cathepsins C, F, H, K, L, S, V, or X/Z . This breadth makes Z-FR-AMC the preferred substrate for: (a) total cysteine cathepsin activity normalization in comparative proteomics; (b) initial screening of broad-spectrum cysteine protease inhibitors; and (c) quality control of subcellular fractionation protocols where multi-cathepsin activity serves as a lysosomal enrichment marker.

Osteoporosis and Bone Resorption Research Using Cathepsin K Activity Assays

Z-FR-AMC supports cathepsin K activity measurement with Km = 8 µM and kcat/Km = 4 × 10⁵ M⁻¹s⁻¹, providing sufficient sensitivity for inhibitor IC50 determination in osteoporosis drug discovery [3]. The same substrate can be used in parallel to assess selectivity against cathepsins B and L, whose kcat/Km values (10⁵ and 10⁶ M⁻¹s⁻¹, respectively) have been determined under comparable conditions . This multi-cathepsin compatibility is particularly valuable given that cathepsin K inhibitors must demonstrate selectivity over cathepsins B, L, and S to avoid off-target lysosomal toxicity. The established fluorescence parameters (λex 360–380 nm, λem 440–460 nm) are compatible with standard fluorescence plate readers and HTS instrumentation [3].

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